2,3-Diphenylmaleic anhydride
Overview
Description
Diphenylmaleic anhydride, also known as 3,4-Diphenyl-2,5-furandione, is a chemical compound with the molecular formula C16H10O3 . It is used in laboratory chemicals .
Synthesis Analysis
Polyfunctional cyclic organic anhydrides like Diphenylmaleic anhydride are widely used in different fields, especially in monomer synthesis and therefore polymers applications . A preparation of Phenylmaleic Anhydride has been documented .Molecular Structure Analysis
A new class of liquid crystalline materials derived from maleic anhydride was synthesized and studied for mesomorphic and optical properties .Chemical Reactions Analysis
The rich chemistry that maleic anhydride can participate in makes it a quintessential building block for a variety of small and polymeric molecules that are in use today . This is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to take part in various reactions .Physical and Chemical Properties Analysis
Diphenylmaleic anhydride has a molecular weight of 250.25 g/mol . The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure .Scientific Research Applications
Inhibition Effect on Aspergillus niger
Diphenylmaleic anhydride has been found to exhibit a significant inhibitory effect on Aspergillus niger, a common fungal species. At a concentration of 10 g/L, it showed good inhibition capabilities. This suggests its potential use in controlling fungal growth in various applications (Jin Kan-hua, 2009).
Synthesis and Characterisation in Chemical Processes
Research indicates that diphenylmaleic anhydride can undergo a transformation under certain conditions, leading to the formation of N,N,N′,N′-tetraethyl-2,3-diphenylbut-2-enediamide. This process provides a novel approach for synthesizing dicarboxylic acids diamides from corresponding cyclic anhydrides, highlighting its significance in chemical synthesis (L. Musin et al., 2015).
Atom-Economical Synthesis and Protection of Primary Amines
A study demonstrated the use of 3,4-diphenylmaleic anhydride for the atom-economical synthesis of aliphatic primary amines. This innovative approach allows for nearly quantitative recovery of the anhydride, minimizing waste and improving efficiency in the synthesis process (Qi Guan et al., 2016).
Carbodiimide-Induced Geometry Changes in Chemical Systems
Diphenylmaleic anhydride derivatives have been shown to influence carbodiimide-induced geometry changes in certain chemical systems. This could be valuable for designing functional systems and understanding the relationship between structure and properties (Isuru M. Jayalath et al., 2021).
Chemical Functionalization for Dispersion of Carbon Nanotubes
Research involving the chemical functionalization of Xanthan gum with derivatives like Diphenylmaleic anhydride showed that it could effectively disperse carbon nanotubes in water. This highlights its potential use in nanotechnology applications (A. Skender et al., 2013).
Mechanism of Action
2,3-Diphenylmaleic anhydride, also known as Diphenylmaleic anhydride or 3,4-Diphenylfuran-2,5-dione, is a compound with a variety of potential applications.
Mode of Action
It’s known that the compound is an analogue of cis-stilbene .
Biochemical Pathways
It’s known that maleic anhydride can undergo c-phosphorylation under the action of tris(diethylamino)phosphine .
Safety and Hazards
Future Directions
A new type of multi-functional mechanochromic luminescence material was developed by infusing a phenyl rotator into the structure of 3,4-diphenylmaleic anhydride . This study provides an efficient strategy to design simple MCL materials and expands the potential applications of W4 and W6 in various areas .
Properties
IUPAC Name |
3,4-diphenylfuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJCFCNZIUTYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197410 | |
Record name | Diphenylmaleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-48-4 | |
Record name | Diphenylmaleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4808-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylmaleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4808-48-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylmaleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diphenylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diphenylmaleic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GSR26474U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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